
3-Isoquinolinecarbonitrile
Overview
Description
3-Isoquinolinecarbonitrile is a heterocyclic organic compound with the molecular formula C₁₀H₆N₂. It is a derivative of isoquinoline, featuring a cyano group (-CN) attached to the third carbon of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isoquinolinecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-cyanobenzylamine with formamide under high-temperature conditions. Another method includes the reaction of isoquinoline with cyanogen bromide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolinecarboxylic acid.
Reduction: Reduction reactions can convert it into isoquinoline derivatives with different functional groups.
Substitution: The cyano group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include isoquinolinecarboxylic acids, isoquinoline derivatives with various functional groups, and substituted isoquinolines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of isoquinoline, including 3-Isoquinolinecarbonitrile, exhibit significant antibacterial properties. For instance, isoquinoline-3-carboxylic acid has shown efficacy against Ralstonia solanacearum, a pathogen affecting crops. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, highlighting the potential of this compound as a lead compound for developing new antibiotics .
2. Anticancer Properties
Research indicates that isoquinoline derivatives can inhibit cancer cell proliferation. A study focusing on various isoquinoline compounds revealed that certain structural modifications enhance their cytotoxic effects against cancer cell lines. The presence of the cyano group in this compound may contribute to its biological activity by facilitating interactions with cellular targets involved in cancer progression .
Synthetic Applications
1. Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds through reactions such as cyclization and condensation. For example, it can be transformed into various tetrahydroisoquinoline derivatives, which are important scaffolds in drug development .
2. Material Science
In material science, this compound has been explored for its potential use in the development of organic semiconductors and photonic materials due to its electronic properties. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes. The cyano group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarbonitrile
- 4-Quinolinecarboxaldehyde
- 2-Quinolinecarboxaldehyde
- 2-Pyrimidinecarbonitrile
- 2-Pyridinecarbonitrile
Uniqueness
3-Isoquinolinecarbonitrile is unique due to its specific structural features, such as the position of the cyano group on the isoquinoline ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
3-Isoquinolinecarbonitrile is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound, a derivative of isoquinoline, features a cyano group attached to the isoquinoline backbone. Its molecular formula is C_10H_6N_2, and it exhibits properties typical of heterocyclic compounds. The presence of the cyano group contributes to its reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis, leading to cell death .
2. Anticancer Potential
This compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's . This protective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Ralstonia solanacearum, a plant pathogen responsible for significant agricultural losses. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's role in activating apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction: In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Antioxidant Activity: By scavenging reactive oxygen species (ROS), it protects neuronal cells from oxidative damage.
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Isoquinolinecarbonitrile, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis typically involves cyanation reactions (e.g., Sandmeyer or nucleophilic substitution) on pre-functionalized isoquinoline precursors. Optimize conditions by systematically varying catalysts (e.g., CuCN), solvents (DMF, acetonitrile), and temperatures. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Cross-validate yields with literature protocols and adjust stoichiometry to mitigate side reactions like hydrolysis of the nitrile group .
- Data Consideration : Create a comparative table of reported methods (e.g., catalyst efficiency, solvent polarity effects) to identify optimal parameters.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm aromatic proton environments and nitrile carbon signals (~110-120 ppm).
- Mass Spectrometry (EI/ESI) for molecular ion validation.
- HPLC with UV detection to assess purity (>95% recommended for reproducibility).
- Elemental Analysis to verify C/H/N ratios. Always compare data with published spectra for isoquinoline derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications (H315, H319, H335):
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid inhalation and skin contact; store in airtight containers away from moisture.
- Dispose of waste via certified hazardous waste services. Note: Acute toxicity data are limited, so treat as a high-risk compound .
Q. How can researchers ensure reproducibility in experiments involving this compound?
- Methodological Answer : Document all variables (e.g., solvent batch, humidity, reaction scale) and use internal standards (e.g., deuterated solvents for NMR calibration). Share detailed protocols in Supplementary Information, adhering to journal guidelines for experimental transparency .
II. Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound across different substrates?
- Methodological Answer : Design kinetic experiments (e.g., variable-temperature NMR) to track intermediate formation. Use isotopic labeling (¹⁵N or ¹³C) to trace nitrile group behavior. Compare computational (DFT) activation energies with experimental data to identify steric/electronic bottlenecks .
- Data Contradiction Analysis : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere) to isolate variables like oxygen or moisture interference .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Perform molecular docking or DFT calculations to model interactions with transition-metal catalysts (e.g., Pd or Ru complexes). Validate predictions with experimental kinetic data. Use software like Gaussian or ORCA for orbital energy analysis, focusing on the nitrile’s LUMO for nucleophilic attack susceptibility .
Q. How can researchers address gaps in toxicological and ecological data for this compound?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna EC₅₀ for aquatic toxicity). For environmental persistence, use OECD 301 biodegradation protocols. Publish negative results to fill data gaps highlighted in SDS documents .
Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., pharmaceuticals or ligands)?
- Methodological Answer : Protect the nitrile group via trimethylsilylation during incompatible steps (e.g., Grignard reactions). Use coupling reactions (Suzuki, Buchwald-Hartwig) to functionalize the isoquinoline core while preserving the nitrile. Monitor stability under varying pH using UV-Vis spectroscopy .
Q. III. Methodological Resources
- Literature Review : Use PubChem and specialized databases (Reaxys, SciFinder) to compile synthetic, spectroscopic, and toxicological data. Prioritize peer-reviewed journals over vendor-supplied SDS for reliability .
- Data Reporting : Follow SRP (Standards for Reporting Qualitative Research) guidelines for abstracts, methods, and statistical validation .
For further experimental details, consult Supporting Information templates in journals like Beilstein Journal of Organic Chemistry .
Properties
IUPAC Name |
isoquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXBVBVNGMCFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408098 | |
Record name | 3-Isoquinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26947-41-1 | |
Record name | 3-Isoquinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isoquinolinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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